4-(3-Isocyanatopropyl)morpholine
Description
Significance of Isocyanate Functional Groups in Advanced Organic Chemistry
The isocyanate group, with the chemical formula -N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.orgcrowdchem.netbuehnen.de Isocyanates are electrophiles, meaning they readily react with nucleophiles—electron-rich molecules. wikipedia.org This high reactivity is central to their utility in a multitude of chemical reactions.
One of the most prominent applications of isocyanates is in the formation of polyurethanes. wikipedia.orgcrowdchem.netyoutube.com This reaction involves the polyaddition of diisocyanates with polyols (compounds with multiple hydroxyl or -OH groups). wikipedia.orgchemeurope.com The resulting urethane (B1682113) linkages form the backbone of polyurethane polymers, which are used in a vast range of products, including foams, coatings, and elastomers. youtube.com
Beyond polyurethane synthesis, isocyanates react with amines to form urea (B33335) linkages, a reaction that is key to the production of polyureas. chemeurope.com They also react with water, a process that can be harnessed to create foams in polyurethane products. youtube.com The versatility of the isocyanate group makes it a cornerstone of modern polymer chemistry and organic synthesis.
Role of the Morpholine (B109124) Moiety in Contemporary Chemical Design
The morpholine ring is a six-membered heterocyclic compound containing both a nitrogen and an oxygen atom. biosynce.com This structural feature imparts a unique combination of properties that make it a "privileged scaffold" in medicinal chemistry and drug design. nih.govnih.gov The term "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs.
The presence of the nitrogen atom gives morpholine basic properties, allowing it to form salts with acids. nih.gov The oxygen atom contributes to the molecule's polarity and its ability to form hydrogen bonds. biosynce.com These characteristics can improve the physicochemical properties of drug candidates, such as their solubility and pharmacokinetic profiles. biosynce.comnih.gov For instance, the incorporation of a morpholine moiety can enhance a drug's absorption in the body. biosynce.com
Furthermore, the morpholine ring can be readily modified, allowing chemists to fine-tune the biological activity of a molecule to increase its potency and selectivity for a specific target, while potentially reducing side effects. biosynce.com The morpholine moiety is found in a number of approved drugs, highlighting its importance in the pharmaceutical industry. nih.govsci-hub.se
Overview of 4-(3-Isocyanatopropyl)morpholine as a Bifunctional Building Block
This compound combines the reactivity of the isocyanate group with the advantageous properties of the morpholine moiety in a single molecule. This bifunctional nature makes it a versatile building block for creating molecules with tailored properties.
The isocyanate group can participate in a variety of coupling reactions, allowing for the attachment of the molecule to other chemical structures. For example, it can be used to modify surfaces, such as silica (B1680970), by reacting with amine groups to form urea linkages. nist.gov This can be used to create surfaces with specific chemical functionalities.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 227-228 °C |
| Density | ~0.970 g/cm³ |
This data is compiled from various sources. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-isocyanatopropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-9-2-1-3-10-4-6-12-7-5-10/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLMXINSZAWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Isocyanatopropyl Morpholine and Analogous Isocyanatopropyl Morpholine Systems
Established Synthetic Routes to Isocyanates
The synthesis of isocyanates is a cornerstone of industrial chemistry, primarily for the production of polyurethanes. nih.gov Both phosgene (B1210022) and non-phosgene-based methods are employed, each with distinct advantages and disadvantages.
Phosgenation-Based Strategies
Phosgenation remains a dominant industrial method for isocyanate production due to its efficiency and cost-effectiveness. acs.org This process involves the reaction of amines with phosgene (COCl₂). There are two main approaches:
Liquid-Phase Phosgenation: This can be further divided into direct and salt phosgenation. Direct phosgenation involves the reaction of an organic amine with phosgene and is suitable for amines with high boiling points. acs.org Salt phosgenation, often used for aliphatic isocyanates, starts with the formation of an amine salt (hydrochloride or carbonate) which then reacts with liquid phosgene. nih.govacs.org While it can be performed under milder conditions, it often requires longer reaction times and more solvent. nih.govacs.org
Gas-Phase Phosgenation: In this method, vaporized amine compounds react with gaseous phosgene at high temperatures (200–600 °C). nih.gov This technique has been adapted for the production of various isocyanates, including aromatic ones. nih.govgoogle.com
Despite its widespread use, the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct are significant drawbacks, prompting research into safer alternatives. acs.org
Non-Phosgene Approaches (e.g., Curtius Rearrangement, Urethane (B1682113) Cleavage)
Growing safety and environmental concerns have spurred the development of non-phosgene routes for isocyanate synthesis. acs.org These methods offer greener alternatives by avoiding the use of highly toxic reagents.
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), which is typically prepared from a carboxylic acid chloride and a reagent like sodium azide. ebrary.net Heating the acyl azide to around 100 °C induces a rearrangement to form the isocyanate. ebrary.net This approach is versatile and has been used in the synthesis of various isocyanates, including those derived from biomass. ebrary.netscientific.net
Urethane Cleavage: This two-step process first involves the synthesis of a carbamate (B1207046) (urethane), followed by its thermal decomposition to yield the isocyanate and an alcohol. nih.govebrary.net The initial carbamate can be formed through various reactions, such as the reaction of an amine with dimethyl carbonate. ebrary.netgoogle.com The subsequent thermolysis is typically carried out at elevated temperatures. ebrary.net This method is advantageous as it can eliminate the use of chlorine-containing compounds, simplifying purification and improving product quality. nih.gov
Other Non-Phosgene Methods: Other notable non-phosgene routes include the Hofmann rearrangement, which involves the reaction of an N-halogenated amide with a base, and the Staudinger–aza-Wittig reaction, where an iminophosphorane intermediate reacts with carbon dioxide. beilstein-journals.orggoogle.com
Synthesis of Isocyanate-Functionalized Morpholine (B109124) Derivatives
The incorporation of an isocyanate group into a morpholine scaffold creates a valuable bifunctional molecule with applications in organic synthesis and materials science. The synthesis of these derivatives can be achieved through several strategic approaches.
Direct Functionalization of Morpholine Rings with Isocyanates
One of the most direct methods for preparing isocyanate-functionalized morpholines is the reaction of a suitable precursor with an isocyanate-containing reagent. For instance, 4-(3-isocyanatopropyl)morpholine can be synthesized by reacting morpholine with 3-chloropropylisocyanate. This reaction is typically performed in a solvent such as ethanol (B145695) or dimethylformamide under an inert atmosphere.
Another approach involves the nucleophilic addition of amines, such as morpholine, to an isocyanate. researchgate.netresearchgate.net For example, the reaction of morpholine with 3-isocyanatopropyltriethoxysilane (B1197299) results in the formation of N-[3-(triethoxysilyl)propyl]morpholine-4-carboxylic acid amide. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Morpholine | 3-Chloropropylisocyanate | This compound | Ethanol or dimethylformamide, inert atmosphere | |
| Morpholine | 3-Isocyanatopropyltriethoxysilane | N-[3-(triethoxysilyl)propyl]morpholine-4-carboxylic acid amide | Not specified | researchgate.netresearchgate.net |
Indirect Synthetic Pathways via Precursor Functionalization
Indirect methods involve the synthesis of a functionalized morpholine precursor which is then converted to the desired isocyanate. This multi-step approach allows for greater flexibility and control over the final product's structure.
A common strategy involves the synthesis of a morpholine derivative bearing a functional group that can be readily converted to an isocyanate. For example, a morpholine with a terminal amine can be synthesized and subsequently phosgenated to yield the corresponding isocyanate. Alternatively, a carboxylic acid-functionalized morpholine can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form the isocyanate.
While specific examples for this compound via this route are not detailed in the provided search results, the general principles of organic synthesis support this as a viable and versatile strategy. The synthesis of C-substituted morpholine derivatives from precursors like amino alcohols is a well-established field, providing a foundation for creating the necessary functionalized intermediates. ru.nl
Multicomponent Reaction Strategies Incorporating Isocyanates
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step by combining three or more reactants. Isocyanates are frequently used as reactive components in MCRs due to the electrophilicity of the carbonyl carbon. rsc.org
Several MCRs involving morpholine and isocyanates have been reported. For example, a three-component reaction of sulfonyl isocyanates, dialkyl acetylene-dicarboxylates, and morpholine can yield highly functionalized five-membered rings. rsc.org Another example is the Ugi three-component reaction, which can utilize derivatives of 2-formylbenzoic acid, amines (including morpholine), and isocyanides to produce complex lactams. beilstein-journals.org
The reactivity of isocyanates in these reactions is influenced by their substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. rsc.org This allows for fine-tuning of the reaction conditions and product outcomes.
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Sulfonyl isocyanates, dialkyl acetylene-dicarboxylates, morpholine | Functionalized five-membered rings | Catalyst-free, excellent yields | rsc.org |
| 2-Formylbenzoic acid derivatives, morpholine, isocyanides | Highly functionalized lactams | Ugi-type reaction | beilstein-journals.org |
Comparative Analysis of Synthetic Protocols for Related Compounds (e.g., (3-isocyanatopropyl)triethoxysilane)
The synthesis of isocyanatopropyl-functionalized compounds, such as (3-isocyanatopropyl)triethoxysilane (IPTES), provides a valuable comparative framework for understanding the potential synthetic routes for this compound. The evolution of these methods highlights a shift away from hazardous reagents toward safer and more efficient processes.
Historically, the production of organofunctional silanes like IPTES involved phosgene-based methods. In this approach, the corresponding primary amine, 3-aminopropyltriethoxysilane, would be reacted with the highly toxic phosgene gas to generate the isocyanate group. While effective, the extreme hazards associated with handling phosgene and the generation of corrosive byproducts like hydrogen chloride have driven the industry to seek alternatives. google.comnwo.nl
Alternative, non-phosgene routes have since been developed and are now predominant. acs.org These methods prioritize safety and environmental considerations without compromising chemical efficiency. The primary non-phosgene methods include the carbamate route and the urea-mediated process.
The carbamate method involves the synthesis of a carbamate intermediate, which is then thermally decomposed to yield the desired isocyanate. acs.orgmuctr.ru This pathway avoids the use of phosgene but can be limited by factors such as scalability and high solvent usage. A potentially attractive catalytic route involves the direct synthesis of carbamate alkyl esters from aromatic nitro compounds through reductive carbonylation, followed by pyrolysis to form the isocyanate. nwo.nl
The urea-mediated synthesis has emerged as a dominant industrial method for producing compounds like IPTES. This process typically involves two main steps:
Deamination : The precursor amine (e.g., 3-aminopropyltriethoxysilane) reacts with urea (B33335) at elevated temperatures under a vacuum. This reaction eliminates ammonia (B1221849) gas and forms a carbamate intermediate.
Isocyanate Formation : The intermediate undergoes thermal decomposition, often in the presence of a catalyst, to yield the final isocyanate product and carbon dioxide.
This urea-based process is favored for its high yield and cost-effectiveness, aligning well with the principles of green chemistry. acs.org The byproducts, ammonia and carbon dioxide, are relatively benign, and the process avoids the use of highly toxic reagents. acs.org
A comparative analysis of these synthetic pathways for (3-isocyanatopropyl)triethoxysilane is summarized in the table below.
| Method | Advantages | Disadvantages | Industrial Viability |
|---|---|---|---|
| Urea-Mediated | High yield (e.g., 97.6% for IPTES), low cost, avoids toxic reagents. | Requires vacuum equipment for ammonia removal. | High |
| Phosgene-Based | Rapid reaction kinetics. | Extreme toxicity of phosgene, corrosive byproducts, costly waste disposal. nwo.nl | Low |
| Carbamate Route | Generally proceeds under mild conditions. | Potential for low scalability, high solvent usage, catalyst separation issues. nwo.nl | Moderate |
Green Chemistry Principles in the Synthesis of Isocyanate-Morpholine Conjugates
The synthesis of isocyanates, a critical class of chemical intermediates, is undergoing a significant transformation guided by the principles of green and sustainable chemistry. rsc.orgrsc.org The primary driver for this shift is the need to eliminate the use of highly toxic and hazardous reagents, most notably phosgene. researchgate.net The development of phosgene-free routes is not only a matter of environmental responsibility but also enhances operational safety and can reduce production costs associated with handling hazardous materials. nwo.nlresearchgate.net
Several key strategies align with green chemistry principles in the context of isocyanate synthesis:
Phosgene-Free Routes : The most critical green innovation is the move away from phosgene. google.com Alternative processes, such as the thermal decomposition of carbamates and the urea method, are central to this effort. acs.orgmuctr.ru These methods use less hazardous starting materials and generate byproducts that are easier to manage and recycle. google.comacs.org For instance, the urea method's byproducts are alcohol and ammonia, which can be recycled back into the synthesis of raw materials, creating a "zero emission" pathway in theory. acs.org
Use of Safer Solvents and Reaction Conditions : Green chemistry encourages the use of environmentally benign solvents. Research into performing isocyanate reactions in water ("on-water" reactions) for the synthesis of ureas demonstrates a significant step forward. acs.org This approach can eliminate the need for anhydrous organic solvents and simplifies product isolation, often through simple precipitation. acs.org
Catalysis : The development of efficient catalysts is crucial for making green synthetic routes economically viable. For example, research has focused on developing homogeneous palladium catalyst systems for the reductive carbonylation of nitroaromatics to produce carbamates, a key step in a phosgene-free isocyanate synthesis pathway. nwo.nl Similarly, catalysts like TiO2-Cr2O3/SiO2 have been shown to be effective for synthesizing N-substituted carbamates from amines and urea. researchgate.net
Renewable Feedstocks : A long-term goal in green chemistry is the use of renewable, biomass-based feedstocks for chemical production. rsc.org While the synthesis of isocyanates is still predominantly reliant on petrochemical sources, research into producing bio-based isocyanates is an active area of investigation, aiming to reduce the environmental footprint of polyurethane production. rsc.org
The synthesis of this compound, which can be achieved by reacting 3-chloropropylisocyanate with morpholine, benefits from these broader trends. The development of green methods to produce the 3-chloropropylisocyanate precursor or alternative isocyanate-forming strategies will directly enhance the sustainability of producing isocyanate-morpholine conjugates.
Mechanistic Investigations of Reactions Involving 4 3 Isocyanatopropyl Morpholine
Fundamental Reactivity of the Isocyanate Group
The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. patsnap.com This inherent reactivity is the basis for its extensive use in polymer chemistry and organic synthesis. patsnap.comwikipedia.org
Reactions with Nucleophiles (e.g., Hydroxyl, Amine Functional Groups)
Isocyanates readily react with compounds containing active hydrogen atoms, such as alcohols and amines. diva-portal.org The general order of reactivity for nucleophiles with isocyanates is aliphatic amines > aromatic amines > primary alcohols > water > phenols. diva-portal.org This reactivity is attributed to the electron-donating ability of the nucleophile, which facilitates the attack on the electron-deficient carbon of the isocyanate group.
In the case of 4-(3-isocyanatopropyl)morpholine, the presence of the aliphatic isocyanate group ensures rapid reactions with nucleophiles like primary and secondary amines, as well as hydroxyl groups. These reactions are typically exothermic and can often proceed at room temperature without the need for a catalyst, especially with highly reactive nucleophiles like amines. wikipedia.orgcommonorganicchemistry.com
Formation of Urethane (B1682113) Linkages
The reaction between an isocyanate and a hydroxyl group (-OH) results in the formation of a urethane linkage (-NH-C(O)-O-). This reaction is the cornerstone of polyurethane chemistry. patsnap.comelastas.lt When this compound reacts with an alcohol, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane bond. wikipedia.org
The reaction can be catalyzed by various compounds, including tertiary amines and organometallic species. scispace.com Catalysts can enhance the reaction rate by activating either the isocyanate or the alcohol, or both. For instance, tertiary amine catalysts are thought to form a complex with the isocyanate, increasing its electrophilicity. scispace.com
A computational study on the reaction of phenyl isocyanate with butan-1-ol in the presence of morpholine (B109124) and 4-methylmorpholine (B44366) as catalysts revealed a multi-step mechanism that differs significantly from the uncatalyzed reaction. nih.gov This suggests that the morpholine moiety within this compound could potentially influence the reaction kinetics through intramolecular catalytic effects, although this would also be dependent on the conformation of the molecule.
Table 1: Reactivity of Isocyanates with Hydroxyl Groups
| Reactant | Product | Key Features |
|---|---|---|
| Isocyanate (R-NCO) | Urethane | Formation of a stable covalent bond. patsnap.com |
| Diisocyanate + Diol | Polyurethane | Polymerization reaction forming a long-chain polymer. wikipedia.orgelastas.lt |
Formation of Urea (B33335) Linkages
The reaction of an isocyanate with an amine (-NH2 or -NHR) leads to the formation of a urea linkage (-NH-C(O)-NH-). wikipedia.orgwikipedia.org This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of amines. diva-portal.orgresearchgate.net With this compound, the reaction with a primary or secondary amine proceeds rapidly to form a substituted urea. commonorganicchemistry.com
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon, followed by proton transfer to the isocyanate's nitrogen. researchgate.net This reaction is highly efficient and typically does not require a catalyst. wikipedia.org The formation of polyurea polymers occurs when a diisocyanate reacts with a diamine. wikipedia.orgwikipedia.org
Isocyanates can also react with water, which initially forms an unstable carbamic acid intermediate. This intermediate then decomposes to yield an amine and carbon dioxide gas. wikipedia.orgwikipedia.orgelastas.lt The newly formed amine can then react with another isocyanate molecule to form a urea linkage. wikipedia.org This side reaction is particularly important in the production of polyurethane foams, where the carbon dioxide acts as a blowing agent. wikipedia.orgelastas.lt
Table 2: Reactivity of Isocyanates with Amine Groups
| Reactant | Product | Key Features |
|---|---|---|
| Isocyanate (R-NCO) + Amine (R'-NH2) | Substituted Urea | A rapid and typically catalyst-free reaction. commonorganicchemistry.comresearchgate.net |
| Diisocyanate + Diamine | Polyurea | Forms a polymer with repeating urea linkages. wikipedia.orgwikipedia.org |
| Isocyanate (R-NCO) + Water | Amine + Carbon Dioxide | The amine can further react to form a urea linkage. wikipedia.orgelastas.lt |
Role of the Morpholine Ring in Reaction Pathways
The morpholine ring in this compound is not merely a passive component of the molecule. It exerts both electronic and steric influences on the reactivity of the isocyanate group and can actively participate in certain reaction pathways.
Steric and Electronic Effects on Isocyanate Reactivity
Sterically, the morpholine ring is a bulky substituent. This steric hindrance can influence the approach of nucleophiles to the isocyanate group. While the three-carbon propyl linker provides some flexibility and separation between the morpholine ring and the isocyanate group, the ring's presence can still affect the transition state geometry and reaction rates, particularly with bulky nucleophiles. The catalytic activity of tertiary amines is known to decrease with increased steric hindrance around the nitrogen atom. scispace.com
A computational study investigating the catalytic effect of morpholine on urethane formation found it to be a less effective catalyst than 4-methylmorpholine. nih.gov This was attributed to differences in their proton affinity. nih.gov This suggests that the nitrogen atom of the morpholine ring in this compound could potentially act as an intramolecular catalyst, although its effectiveness might be modulated by both electronic and steric factors.
Participation in Cyclization and Heterocycle Formation
The presence of the nucleophilic nitrogen atom in the morpholine ring and the electrophilic isocyanate group within the same molecule opens up the possibility of intramolecular cyclization reactions. Under certain conditions, such as in the presence of a suitable catalyst or upon heating, the morpholine nitrogen could potentially attack the isocyanate carbon, leading to the formation of a cyclic urea derivative. The feasibility of such a reaction would depend on the thermodynamic stability of the resulting ring system.
Furthermore, the morpholine moiety is a key structural component in many biologically active compounds and can be used as a building block in the synthesis of more complex heterocyclic systems. researchgate.net For instance, morpholine-based enamines are versatile intermediates in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com While direct participation of the isocyanate group of this compound in complex cascade reactions to form novel heterocycles is not extensively documented, the inherent reactivity of both the morpholine and isocyanate functionalities provides a rich platform for the design of such synthetic strategies. The synthesis of various heterocyclic compounds often involves multi-component reactions where isocyanides, which share some reactivity patterns with isocyanates, play a crucial role. acs.org
Catalytic Aspects of Reactions Involving this compound
The catalytic activity of this compound is primarily attributed to the tertiary amine nitrogen within the morpholine ring. This nitrogen atom possesses a lone pair of electrons, enabling it to act as a nucleophilic or base catalyst in various chemical transformations, most notably in the formation of polyurethanes. The molecule's bifunctional nature—a catalytic site and a reactive isocyanate group on the same structure—opens up unique applications in polymer chemistry and materials science.
Homogeneous Catalysis
In a homogeneous catalytic system, the catalyst exists in the same phase as the reactants, which typically involves soluble catalysts in a liquid reaction mixture. wikipedia.orghrmrajgurunagar.ac.in The morpholine moiety of this compound can act as an effective homogeneous catalyst, particularly for the reaction between isocyanates and alcohols to form urethanes. google.com
Detailed computational studies on morpholine as a catalyst for the reaction between phenyl isocyanate and butan-1-ol have elucidated a seven-step mechanism, which differs significantly from the uncatalyzed pathway. nih.gov This mechanism is considered a model for the catalytic behavior of the morpholine ring in this compound.
The proposed catalytic cycle involves:
Formation of a hydrogen-bonded reactant complex between the alcohol and the morpholine catalyst.
Addition of the isocyanate to form a trimolecular complex.
Proton transfer from the alcohol to the morpholine nitrogen in the first transition state (TS1), leading to the formation of an intermediate.
Formation of a zwitterionic intermediate.
A second proton transfer occurs in the second transition state (TS2), this time from the catalyst to the newly formed urethane product. nih.govnih.gov
Release of the urethane product.
Regeneration of the morpholine catalyst.
This amine-catalyzed pathway significantly lowers the activation energy compared to the non-catalyzed reaction, thereby increasing the reaction rate. nih.gov The effectiveness of morpholine derivatives as catalysts in polyurethane production is well-established, with the tertiary amine promoting the crucial isocyanate-hydroxyl reaction. google.comresearchgate.net
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants. mdpi.comcatkinas.com A primary advantage of this approach is the ease of separation of the catalyst from the product, allowing for catalyst recovery and reuse. rsc.orgrsc.org
While this compound is soluble and acts as a homogeneous catalyst, its molecular structure is ideally suited for immobilization onto solid supports to create a heterogeneous catalyst. nsf.gov The terminal isocyanate group (–NCO) is highly reactive toward nucleophilic groups such as hydroxyl (–OH) or amine (–NH₂) functions, which are often present on the surfaces of solid supports like silica (B1680970), alumina, or functionalized polymers. semanticscholar.orgmdpi.com
A potential synthetic route to a heterogeneous catalyst would involve reacting this compound with a solid support like silica (SiO₂). The isocyanate group would form a stable covalent bond (e.g., a urethane linkage) with the surface silanol (B1196071) groups (Si–OH). This process anchors the molecule, leaving the catalytically active morpholine ring exposed and available to interact with reactants in the solution. semanticscholar.orgmdpi.com This strategy of tethering homogeneous catalysts to solid surfaces is a widely used method to bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems. rsc.orgnsf.gov
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving the morpholine catalytic moiety have been investigated through detailed computational studies. These studies provide insight into the energy profile of the reaction pathway and the relative stability of intermediates and transition states.
A theoretical study on the urethane formation from phenyl isocyanate and butan-1-ol, catalyzed by morpholine, calculated the thermodynamic properties and relative energies for the proposed seven-step mechanism. nih.gov The results show that while morpholine is an effective catalyst, it is slightly less active than its methylated counterpart, 4-methylmorpholine. This difference in activity is attributed to differences in their proton affinities and the relative energy of the primary transition state. nih.govnih.gov For the morpholine-catalyzed reaction, the relative energy of the first transition state (TS1) was found to be approximately 1 kJ/mol higher than for the 4-methylmorpholine-catalyzed reaction. nih.gov
The table below summarizes the calculated relative Gibbs free energies for the key species in the urethane formation reaction catalyzed by morpholine.
| Reaction Species | Description | Relative Gibbs Free Energy (ΔG, kJ/mol) |
|---|---|---|
| RC1 | Reactant Complex (Butanol + Morpholine) | -31.23 |
| RC2 | Reactant Complex (Butanol + Morpholine + Phenyl Isocyanate) | -49.99 |
| TS1 | First Transition State | 98.43 |
| IM | Zwitterionic Intermediate | 12.79 |
| TS2 | Second Transition State | 5.46 |
| PC1 | Product Complex 1 | -48.42 |
| PC2 | Product Complex 2 | -101.59 |
Data derived from a computational study on the morpholine-catalyzed reaction of phenyl isocyanate and butan-1-ol. nih.gov
These thermodynamic data are crucial for understanding the reaction kinetics. The significant reduction in the energy of the transition state (TS1) compared to the uncatalyzed reaction explains the catalytic effect. The Brønsted-type plots for similar aminolysis reactions are often linear, indicating that the formation of the tetrahedral intermediate is the rate-determining step.
Advanced Spectroscopic and Structural Characterization of 4 3 Isocyanatopropyl Morpholine and Its Derivatives
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.gov IR and Raman spectroscopy are complementary, as IR absorption is sensitive to vibrations that change the dipole moment, while Raman scattering is active for vibrations that alter the polarizability of the molecule. nih.gov
For 4-(3-isocyanatopropyl)morpholine and its derivatives, the most prominent vibrational feature is the asymmetric stretching of the isocyanate (-NCO) group, which typically appears as a strong, sharp band in the IR spectrum around 2279 cm⁻¹. semanticscholar.org The disappearance of this characteristic peak is a clear indicator of the reaction of the isocyanate group, for instance, in the formation of a urethane (B1682113) linkage, which gives rise to a new band around 1530 cm⁻¹. semanticscholar.org
Other significant vibrational modes include those associated with the morpholine (B109124) ring and the propyl chain. The C-H stretching vibrations are generally observed in the region of 2800-3000 cm⁻¹. The C=O stretching vibration in derivatives can be observed around 1705 cm⁻¹. semanticscholar.org In related morpholine derivatives, C-N stretching modes have been identified at 1218 and 848 cm⁻¹, and mixed modes of C-O and C-C are found in the 1260-1000 cm⁻¹ region. scielo.org.mx
The table below summarizes key vibrational frequencies for this compound and a derivative.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Isocyanate (-NCO) | Asymmetric stretch | ~2279 | semanticscholar.org |
| Urethane (-NHCOO-) | N-H bend / C-N stretch | ~1530 | semanticscholar.org |
| Carbonyl (C=O) | Stretch | ~1705 | semanticscholar.org |
| C-H | Stretch | 2800-3000 | semanticscholar.org |
| C-N | Stretch | 848, 1218 | scielo.org.mx |
| C-O / C-C | Mixed modes | 1000-1260 | scielo.org.mx |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while ²⁹Si NMR is crucial for derivatives containing silicon.
¹H NMR: In the ¹H NMR spectrum of morpholine, the protons on the carbons adjacent to the oxygen typically appear at a different chemical shift than those adjacent to the nitrogen. For morpholine itself, signals are observed around 3.67 ppm (for -O-CH₂-) and 2.86 ppm (for -N-CH₂-). chemicalbook.com For derivatives of this compound, the protons of the propyl chain and the morpholine ring will exhibit characteristic signals that can be used to confirm the structure.
¹³C NMR: The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.orgamazonaws.com The low natural abundance of the ¹³C isotope means that signal acquisition can be more challenging. libretexts.org In derivatives, the carbon of the isocyanate group and the carbons of the morpholine ring and propyl chain will have distinct chemical shifts.
²⁹Si NMR: For derivatives of this compound that are synthesized using silicon-containing reagents, such as (3-isocyanatopropyl)triethoxysilane, ²⁹Si NMR is a valuable tool. It provides information about the coordination state of the silicon atom. For example, the presence of a pentacoordinated silicon atom can be confirmed by ²⁹Si NMR, which is supported by X-ray diffraction studies.
The following table presents hypothetical ¹H and ¹³C NMR data for this compound based on related structures.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Morpholine -O-CH₂- | ~3.7 | ~67 |
| Morpholine -N-CH₂- | ~2.4 | ~54 |
| Propyl -CH₂-NCO | ~3.3 | ~43 |
| Propyl -CH₂- | ~1.7 | ~25 |
| Propyl -CH₂-N(morpholine) | ~2.4 | ~58 |
| Isocyanate -NCO | - | ~122 |
Mass Spectrometry Techniques (e.g., MALDI-ToF) for Molecular Weight and Polymer Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. creative-proteomics.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS is particularly useful for the analysis of large molecules and polymers. creative-proteomics.comresearchgate.net This "soft" ionization technique allows for the analysis of biomolecules and synthetic polymers in a non-destructive manner. belspo.be
For derivatives of this compound, especially polymeric materials, MALDI-ToF MS can be used to determine the molecular weight distribution. researchgate.net The technique can reveal well-resolved peaks for derivatized oligomers, allowing for the determination of molecular mass distributions. researchgate.net In some cases, derivatization agents are used to introduce a charge, facilitating the MALDI-ToF analysis. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) is another relevant technique, particularly for smaller derivative molecules. For example, the mass of a derivative of 3-morpholin-4-yl-propionic acid was determined using ESI-MS, showing the calculated and found mass-to-charge ratio for the protonated molecule [M+H]⁺. acs.org
X-ray Diffraction Analysis for Solid-State Structural Determination
For derivatives of this compound that can be obtained in crystalline form, single-crystal X-ray diffraction can provide unambiguous structural confirmation. For instance, the structures of silatrane (B128906) derivatives synthesized from 3-isocyanatopropyltriethoxysilane (B1197299) and various amines have been determined by X-ray crystallography. These studies revealed a distorted trigonal bipyramidal coordination around the silicon atom, with Si-N bond distances of 2.121(1) Å and 2.189(2) Å for two different derivatives.
Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline materials, providing information about the crystal structure and phase purity. The acquisition conditions for PXRD analysis typically involve specifying the radiation source (e.g., Cu Kα), generator tension and current, and the angular range of the scan.
Thermal Analysis (Thermogravimetric Analysis for Degradation Profiles)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability and degradation profile of a material.
For derivatives of this compound, particularly polymers, TGA is used to determine their decomposition temperatures. For example, in a study involving a hybrid photoinitiator synthesized using (3-isocyanatopropyl)-triethoxysilane, the thermal decomposition temperature of the resulting material was found to be 310 °C, which was a significant increase compared to the starting material's decomposition temperature of 232 °C. semanticscholar.orgnih.gov The residues from TGA can also be used to determine the content of inorganic components, such as silica (B1680970), in hybrid materials. semanticscholar.orgnih.gov
The degradation of epoxy resins, which can be related to polymers derived from isocyanates, has been studied in acidic media. The decomposition of the cross-linked structure can be initiated by the cleavage of ether and other bonds. researchgate.net
Advanced Chromatographic Techniques (e.g., Gel Permeation Chromatography)
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com The separation is based on the size of the polymer molecules in solution, with larger molecules eluting first. shimadzu.com
For polymers synthesized using this compound or its derivatives, GPC is an essential tool for characterization. It provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). GPC columns are packed with porous materials, and the choice of column and solvent is critical for achieving good separation. phenomenex.com For some polymers, high temperatures may be required for dissolution before GPC analysis. lcms.cz The system is calibrated using polymer standards with known molecular weights. lcms.czwarwick.ac.uk
Computational Chemistry and Theoretical Modeling of 4 3 Isocyanatopropyl Morpholine Reactivity and Structure
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 4-(3-isocyanatopropyl)morpholine. These calculations can predict various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The isocyanate (-N=C=O) group is highly electrophilic, a characteristic that is quantifiable through computational methods. The LUMO is expected to be localized on the isocyanate group, indicating its susceptibility to nucleophilic attack. Conversely, the HOMO is likely to be associated with the morpholine (B109124) nitrogen atom, highlighting its nucleophilic character. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 1: Exemplary Calculated Electronic Properties of this compound Note: These values are illustrative and would be determined by specific computational methods (e.g., DFT with a specific basis set).
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.0 eV | Correlates with the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
These calculations can also provide insights into the conformational preferences of the propyl chain and the morpholine ring, determining the most stable three-dimensional structures.
Molecular Dynamics Simulations of Compound Behavior
For instance, an MD simulation could model the interaction of this compound with solvent molecules, providing insights into its solvation and diffusion properties. In the context of polymerization reactions, MD simulations could be used to study the approach of a monomer to a growing polymer chain, shedding light on the steric and energetic factors that govern the reaction. google.comepo.org
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value | Description |
| Force Field | GROMOS54a7 | A set of parameters used to describe the potential energy of the system. |
| Water Model | SPC/E | A specific model for water molecules. |
| Temperature | 298 K | The temperature at which the simulation is run. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Simulation Time | 100 ns | The duration of the simulated time. |
These simulations can be particularly useful in understanding how the molecule behaves at interfaces or within larger molecular assemblies.
Reaction Pathway Modeling and Transition State Analysis
A key application of computational chemistry is the modeling of reaction pathways and the analysis of transition states. For this compound, this is particularly relevant for understanding its reactions with nucleophiles, such as alcohols or amines, which are fundamental to its use in synthesis.
By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.
For example, the reaction of the isocyanate group with a hydroxyl group to form a urethane (B1682113) linkage can be modeled. Calculations would reveal the geometry of the transition state and the activation energy for this process. This information can be used to predict how changes in the structure of the nucleophile or the presence of a catalyst would affect the reaction rate.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. nih.govnih.gov Computational approaches are increasingly used in SAR to build predictive models. researchgate.netfrontiersin.org For derivatives of this compound, computational SAR could be employed to understand how modifications to the morpholine ring or the propyl chain affect its reactivity or its interaction with a biological target. researchgate.net
By calculating a variety of molecular descriptors (e.g., steric, electronic, and lipophilic properties) for a series of related compounds and correlating these with their measured activity, a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the activity of new, unsynthesized compounds.
In Silico Prediction of Novel Derivatives
The insights gained from the computational studies described above can be leveraged for the in silico prediction of novel derivatives of this compound with desired properties. nih.govnih.gov For example, if the goal is to design a derivative with enhanced reactivity, computational models can be used to screen a virtual library of compounds and identify those with the lowest activation energies for a particular reaction.
Similarly, if the aim is to develop a derivative with specific binding properties to a biological target, molecular docking simulations can be used to predict the binding affinity of a range of virtual compounds. researchgate.net This in silico screening can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds. nih.gov The use of computational tools to predict the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of these novel derivatives is also a crucial step in modern drug discovery. nih.gov
Applications of 4 3 Isocyanatopropyl Morpholine in Advanced Materials Science and Organic Synthesis
Polymer and Composite Materials Development
The compound serves as a critical monomer and surface modification agent in the development of a diverse range of polymers and composites, from polyurethanes to functionalized nanomaterials.
Polyurethane Synthesis via Reaction with Polyols
Polyurethanes are a major class of polymers synthesized through the polyaddition reaction between isocyanates and polyols (compounds with multiple hydroxyl groups). researchgate.netmdpi.com The isocyanate (-NCO) groups react with the hydroxyl (-OH) groups of the polyol to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone. researchgate.netmdpi.com 4-(3-Isocyanatopropyl)morpholine can act as a monofunctional isocyanate in these reactions. When incorporated into a polyurethane formulation, it serves as a chain terminator, controlling the molecular weight of the polymer.
Alternatively, its real value lies in introducing the morpholine (B109124) group as a pendant functionality along the polyurethane chain. This is achieved by using it in conjunction with di- or polyisocyanates. google.comgoogle.com The morpholine moiety imparts specific properties to the final polyurethane material, such as altered hydrophilicity, catalytic activity, or pH-responsiveness. The synthesis is typically an exothermic reaction that may be facilitated by a catalyst. mdpi.com The properties of the resulting polyurethane can be precisely tailored by adjusting the ratio and chemical nature of the isocyanates and polyols used. ontosight.ai
Functionalization of Inorganic Nanoparticles (e.g., TiO2, Carbon Nanotubes, Silica)
The surface modification of inorganic nanoparticles is crucial for improving their dispersion in polymer matrices, enhancing their biocompatibility, and introducing new functionalities. nih.gov The isocyanate group of this compound is highly effective for covalently bonding the molecule to the surface of inorganic nanoparticles that possess surface hydroxyl groups, such as silica (B1680970) (SiO₂), titanium dioxide (TiO₂), and certain forms of carbon nanotubes.
This process, known as silanization or surface functionalization, involves the reaction of the isocyanate with the surface -OH groups to form stable urethane linkages. nih.gov Once grafted onto the nanoparticle surface, the exposed morpholine rings alter the surface chemistry of the nanoparticle. This can lead to improved colloidal stability in specific solvents and reduce the tendency of the nanoparticles to agglomerate. semanticscholar.org This functionalization is a key step in creating homogeneous polymer-nanoparticle composites with enhanced mechanical or functional properties. semanticscholar.orgscience.gov Research has shown that modifying silica nanoparticles in this manner can turn a colloidal solution into a clear, transparent, and stable dispersion. semanticscholar.org
Development of Biopolymer Conjugates (e.g., Chitin, Chitosan (B1678972), Cellulose Derivatives)
Biopolymers such as cellulose, chitin, and chitosan are of great interest due to their biocompatibility, biodegradability, and natural abundance. These polysaccharides are rich in hydroxyl (-OH) and, in the case of chitosan, primary amine (-NH₂) groups. These functional groups are prime targets for reaction with the isocyanate moiety of this compound.
The reaction forms stable covalent bonds—urethane linkages with hydroxyl groups and urea (B33335) linkages with amine groups. This process effectively grafts the morpholine-containing side chain onto the biopolymer backbone. The introduction of the morpholine group can significantly alter the properties of the native biopolymer, for instance:
Solubility: Enhancing solubility in specific organic solvents or aqueous systems.
Chelating Ability: The nitrogen and oxygen atoms in the morpholine ring can act as binding sites for metal ions.
pH-Responsiveness: The tertiary amine in the morpholine ring can be protonated under acidic conditions, introducing positive charges and making the biopolymer's properties (like swelling or solubility) responsive to pH changes.
This modification strategy opens pathways to new biomaterials for applications in drug delivery, water treatment, and functional textiles.
Application in Coatings and Adhesives
Isocyanate-based chemistries are fundamental to the formulation of high-performance coatings and adhesives, which rely on the formation of durable polyurethane networks. ontosight.aispecialchem.com These materials are valued for their strong adhesion to a wide variety of substrates, chemical resistance, and flexibility. specialchem.com this compound can be incorporated into these formulations as a reactive modifier.
When added to a polyurethane system, its isocyanate group participates in the cross-linking reaction, integrating the molecule directly into the polymer matrix. The pendant morpholine group can offer several advantages:
Adhesion Promotion: The polar morpholine ring can improve interaction and bonding with surfaces.
Catalytic Activity: The tertiary amine of the morpholine can catalyze the curing reaction (isocyanate-polyol), potentially reducing the need for external catalysts like tin compounds.
Modified Surface Properties: It can alter the surface energy and wettability of the cured coating.
Photo-induced polymerization is another common method for curing coatings and adhesives, and this compound can be integrated into such systems to enhance their final properties. nih.gov
Design of Novel Hydrogels and Responsive Polymer Systems
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. researchgate.netmdpi.com "Smart" or responsive hydrogels can change their properties in response to external stimuli like pH, temperature, or light. nih.govmdpi.com The incorporation of morpholine groups into a hydrogel structure is a known strategy to impart functionality. mdpi.com
This compound serves as an ideal agent for this purpose. Its isocyanate group can react with hydroxyl or amine functionalities on other co-monomers, chemically locking the morpholine unit into the hydrogel network during its synthesis. The key contribution of the morpholine moiety is its pH-responsiveness. Under acidic conditions, the nitrogen atom in the morpholine ring becomes protonated, introducing positive charges into the polymer network. This electrostatic repulsion between chains can cause the hydrogel to swell significantly. This behavior is reversible as the pH is increased. Such pH-responsive hydrogels are promising for applications in controlled drug delivery, where a drug can be released in the acidic environment of specific tissues, or as sensors and actuators. researchgate.net
Role in 3D Printing Photoinitiator Systems
Lithography-based 3D printing, such as stereolithography (SLA), relies on liquid photopolymer resins that are selectively cured by light. semanticscholar.org A critical component of these resins is a photoinitiator, a molecule that absorbs light and generates reactive species (like free radicals) to initiate polymerization. nih.gov A significant challenge with traditional photoinitiators is their potential to migrate out of the cured material, which is a concern for biocompatibility. researchgate.net
Recent research has focused on immobilizing photoinitiators by chemically bonding them to other components in the resin, such as nanoparticles. nih.govresearchgate.net This is where a molecule like this compound or its analogues, such as (3-isocyanatopropyl)-triethoxysilane (IPTS), plays a crucial role as a "bridge" or linker. semanticscholar.orgresearchgate.net In one study, a photoinitiator containing a hydroxyl group, 2-hydroxy-2-methylpropiophenone (B179518) (HMPP), was successfully grafted onto silica nanoparticles using IPTS. nih.gov The isocyanate group of the linker reacts with the hydroxyl group of the photoinitiator. The other end of the linker (a triethoxysilane (B36694) group in the case of IPTS) then anchors the entire complex to the silica nanoparticle surface.
This strategy creates a hybrid, nanoparticle-based photoinitiator with very low mobility. researchgate.net Using this compound in a similar manner would tether the photoinitiator while also introducing the morpholine functionality. This approach leads to 3D printed objects with improved mechanical properties and significantly reduced environmental and health concerns associated with migrating small molecules. nih.govresearchgate.net
Table 1: Components and Results of a Hybrid Photoinitiator System for 3D Printing This table is based on findings from a study using (3-isocyanatopropyl)-triethoxysilane (IPTS), a structural analogue of this compound, demonstrating the role of the isocyanate group as a linker.
| Component | Function | Key Finding from Research | Citation |
|---|---|---|---|
| Silica Nanoparticles (SiO₂) | Inorganic core/filler | Provides a solid support to anchor the photoinitiator, improving its dispersion and reducing migration. | nih.govresearchgate.net |
| (3-isocyanatopropyl)-triethoxysilane (IPTS) | Linker/Bridge | The isocyanate group covalently bonds to the photoinitiator (HMPP), while the silane (B1218182) group attaches to the silica nanoparticle surface. | semanticscholar.orgnih.gov |
| 2-Hydroxy-2-methylpropiophenone (HMPP) | Photoinitiator | Absorbs UV light to initiate the polymerization of the resin. Its hydroxyl group allows for chemical immobilization. | nih.govresearchgate.net |
| Polyurethane Acrylate (PUA) | Resin Matrix | The polymerizable resin that forms the final 3D printed object. | nih.gov |
| Resulting Composite | Outcome | The PUA composite with the hybrid photoinitiator showed an ~81% increase in tensile strength compared to the system with a free photoinitiator. | semanticscholar.orgnih.gov |
Synthesis of Biodegradable Polymers
The quest for biocompatible and biodegradable polymers for biomedical applications has led to innovative approaches in polymer design and functionalization. While direct polymerization of this compound into a biodegradable backbone is not a primary application, its role as a functionalizing agent to impart desirable properties to existing biodegradable polymers is of significant interest. The morpholine group can enhance hydrophilicity and provides a site for further chemical modification.
A key strategy in developing advanced biodegradable materials involves the functionalization of well-established polyester (B1180765) scaffolds, such as those based on polylactide (PLA) or poly(ε-caprolactone) (PCL). The isocyanate group of this compound can react with hydroxyl or amine groups present on these polymer chains or on oligomers, thereby grafting the morpholinopropyl side chain onto the biodegradable backbone. This approach is analogous to the use of similar isocyanate-containing silanes for creating crosslinked biodegradable networks. For instance, triethoxysilane-terminated polylactide oligomers, formed by reacting the polymer's hydroxyl end groups with (3-isocyanatopropyl)triethoxysilane, have been used to produce mechanically robust, crosslinked biodegradable polymers. cmu.edu
By extension, this compound can be employed to introduce the morpholine moiety, which can influence the polymer's degradation rate, water uptake, and cell-material interactions. The tertiary amine of the morpholine ring can also act as a catalytic center for hydrolysis, potentially accelerating the degradation of the polyester backbone.
Furthermore, the synthesis of polyesteramides through the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives highlights the utility of the morpholine ring structure in creating biodegradable materials. utwente.nlresearchgate.netupc.eduutwente.nl Although this method does not directly use this compound, it underscores the value of the morpholine scaffold in biodegradable polymer chemistry. The functionalization of such polyesteramides or other biodegradable polymers with this compound offers a pathway to novel materials with enhanced functionality.
Table 1: Functionalization of Biodegradable Polymers
| Polymer Backbone | Functionalizing Agent | Resulting Feature/Application |
|---|---|---|
| Polylactide (PLA) | This compound | Introduction of hydrophilic morpholine side chains, potential for altered degradation rates. |
| Poly(ε-caprolactone) (PCL) | This compound | Surface modification to improve wettability and biocompatibility. |
Advanced Organic Synthesis Reagent
The reactivity of the isocyanate group makes this compound a versatile reagent in organic synthesis for the construction of complex molecules and functional scaffolds.
Construction of Complex Heterocyclic Systems
While direct participation of the entire this compound molecule in a ring-forming reaction to create a novel complex heterocyclic system is not widely documented, its utility as a synthon to introduce the morpholinopropyl moiety is significant. This moiety can be a key component of a larger heterocyclic framework.
The isocyanate group can be used to link the morpholine-containing side chain to a molecule that subsequently undergoes a cyclization reaction. For example, reaction with a molecule containing both an amine and another nucleophilic group can lead to the formation of a urea linkage, followed by an intramolecular reaction to form a heterocycle. The morpholine group in such structures can influence the pharmacological properties of the final compound. The synthesis of various heterocyclic compounds often relies on building blocks that can be coupled together, and this compound serves as a valuable tool for this purpose, particularly in the construction of libraries of compounds for drug discovery. researchgate.net
Synthesis of Urea and Urethane Containing Scaffolds
The most prominent application of this compound in organic synthesis is in the preparation of urea and urethane linkages. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science.
The reaction of the isocyanate group with a primary or secondary amine leads to the formation of a stable urea bond. This reaction is typically high-yielding and proceeds under mild conditions. This strategy is employed in the synthesis of complex molecules, including peptide-based structures. For instance, urea-based dipeptide scaffolds are important pharmacophores for targeting prostate-specific membrane antigen (PSMA). nih.gov The synthesis of these molecules often involves the reaction of an isocyanate intermediate with an amino acid. This compound can be used to introduce a morpholine-containing side chain into such structures, potentially modulating their solubility, pharmacokinetic properties, and target binding.
Similarly, the reaction of this compound with an alcohol yields a urethane linkage. This is fundamental to the synthesis of polyurethanes. Computational studies have shown that morpholine can act as a catalyst in urethane formation. nih.govnih.gov Beyond polymerization, the formation of discrete urethane-containing molecules is a common strategy in medicinal chemistry.
A notable example that parallels this application is the synthesis of novel silatranes with urea functionality. In this work, various amines, including morpholine, were reacted with 3-isocyanatopropyltriethoxysilane (B1197299) to form urea-functionalized triethoxysilanes. researchgate.netresearchgate.net This demonstrates the straightforward nature of the urea bond formation with the isocyanate group, a reaction directly applicable to this compound.
Table 2: Synthesis of Urea and Urethane Scaffolds
| Reactant for Isocyanate Group | Linkage Formed | Potential Scaffold/Application |
|---|---|---|
| Primary/Secondary Amine | Urea | Bioactive molecules, peptide mimetics, polymer crosslinkers |
| Alcohol/Phenol | Urethane | Polyurethanes, drug molecules, functional coatings |
Chemo-selective Functionalization Strategies
Chemoselectivity, the preferential reaction of a reagent with one functional group in the presence of others, is a cornerstone of modern organic synthesis. wikipedia.orgethz.chslideshare.net The high electrophilicity of the isocyanate group in this compound allows for highly chemo-selective reactions.
In a molecule containing multiple nucleophilic sites, such as hydroxyl, amine, and thiol groups, the isocyanate will react preferentially with the most nucleophilic group. Generally, the order of reactivity is primary amine > secondary amine > alcohol > thiol. This predictable reactivity allows for the selective introduction of the morpholinopropyl moiety onto a specific position within a complex molecule without the need for extensive use of protecting groups.
For example, in a molecule containing both an alcohol and a less reactive functional group, the isocyanate can be directed to react with the alcohol to form a urethane, leaving the other group intact for subsequent transformations. This strategy is highly valuable in the multi-step synthesis of complex natural products and pharmaceuticals, where preserving the integrity of various functional groups is crucial.
Development of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with enhanced or novel functionalities. diva-portal.org this compound can be utilized in the creation of such materials, primarily by providing an organic functional group that can interact with or be integrated into an inorganic matrix.
A powerful strategy for creating hybrid materials is the functionalization of inorganic nanoparticles or surfaces with organic molecules. While compounds like (3-isocyanatopropyl)triethoxysilane are more common for this purpose due to the ability of the silane group to form covalent bonds with inorganic oxides like silica, this compound offers an alternative approach. nih.govresearchgate.netmade-in-china.com The morpholine group can coordinate to metal ions or interact with surfaces through hydrogen bonding and dipole-dipole interactions.
The isocyanate group can be used to first react with an organic molecule that also possesses a group capable of binding to an inorganic surface. More directly, the target compound can be used to functionalize polymers that are then blended with inorganic components to form a composite material. The morpholine moiety can improve the compatibility between the organic polymer and the inorganic filler.
An analogous application is seen in the preparation of organic-inorganic hybrid networks from alkoxysilane-end-capped oligomers. researchgate.net In these systems, oligomeric diols or diamines are reacted with (3-isocyanatopropyl)triethoxysilane. The resulting urethane or urea linkages connect the organic oligomer to the inorganic crosslinking precursor. By analogy, this compound could be used to modify organic polymers that are then incorporated into hybrid materials where the morpholine group provides specific functionality, such as hydrophilicity or a basic site for catalytic activity. For example, it has been used in the synthesis of hybrid materials for use in stereolithographic 3D printing. nih.gov
Future Directions and Emerging Research Avenues
Sustainable Synthesis of Isocyanatopropyl Morpholine (B109124) Compounds
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of isocyanates is no exception. acs.orgrsc.org Traditionally, isocyanate production has relied on the use of phosgene (B1210022), a highly toxic and corrosive gas, which raises significant safety and environmental concerns. acs.org Consequently, a major focus of future research is the development of phosgene-free routes to produce 4-(3-Isocyanatopropyl)morpholine and related compounds.
Non-phosgene methods, such as the thermal decomposition of carbamates, are gaining traction as they eliminate the use of chlorine, simplifying purification and improving product quality. acs.org Other promising green alternatives include the use of dimethyl carbonate (DMC) as a less hazardous substitute for phosgene and the exploration of urea (B33335) as a cost-effective and environmentally friendly raw material. acs.org Researchers are also investigating the use of bio-based resources, such as those derived from lignocellulosic materials like guaiacol (B22219) and vanillyl alcohol, to create bio-based isocyanates, further reducing the environmental footprint of their production. chemrxiv.org The development of efficient and scalable green synthetic methods for morpholine derivatives, in general, is a key area of research, with an emphasis on reducing waste and using less hazardous reagents. researchgate.netresearchgate.netchemrxiv.org
Exploration of Novel Reaction Chemistries and Transformations
The isocyanate group is highly reactive, making this compound a versatile building block for a wide range of chemical transformations. Future research will continue to explore novel reactions of this compound to synthesize new molecules with unique properties. This includes investigating its reactions with various nucleophiles to create a diverse array of urea, carbamate (B1207046), and thiocarbamate derivatives. bohrium.com
For instance, palladium-catalyzed reactions involving vinyl cyclic carbamates and isocyanates have been shown to produce both linear and cyclic ureas by strategically switching ligands. sioc-journal.cn The reaction of isocyanates with alkylene carbonates is another area of interest. acs.org Furthermore, new methods for converting other functional groups, such as isonitriles, into isocyanates are being explored, which could open up new synthetic pathways. acs.org The development of novel catalysts and reaction conditions will be crucial for controlling the selectivity and efficiency of these transformations. sioc-journal.cn
Advanced Functional Material Design with Tailored Properties
A significant area of future research lies in the use of this compound as a key component in the design of advanced functional materials with tailored properties. patsnap.com Its unique structure, combining a reactive isocyanate group with a morpholine moiety, allows for the creation of polymers with specific characteristics. Isocyanates are fundamental to the production of polyurethanes, which are known for their versatility and wide range of applications, from flexible foams to rigid coatings. patsnap.compatsnap.com
By carefully selecting the co-reactants and controlling the polymerization conditions, researchers can fine-tune the properties of the resulting materials, such as their mechanical strength, thermal stability, chemical resistance, and even self-healing capabilities. patsnap.commdpi.comresearchgate.net For example, the structure of the isocyanate has a significant impact on the hydrogen bonding, phase separation, and ultimately the mechanical and adhesive properties of the resulting polyurethane. mdpi.comresearchgate.net The incorporation of this compound into polymer backbones can impart specific functionalities, leading to materials suitable for applications in coatings, adhesives, and even 3D printing. patsnap.comnih.govresearchgate.net
Table 1: Examples of Advanced Functional Materials Incorporating Isocyanates and their Tailored Properties
| Material Type | Isocyanate Component(s) | Tailored Properties | Potential Applications |
|---|---|---|---|
| Self-Healing Polyurethane | Isophorone diisocyanate (IPDI) | Recovers a high percentage of original tensile strength and lap shear strength after heating. mdpi.comresearchgate.net | Coatings, Adhesives |
| High-Strength Polyurethane | 4,4′-methylene diphenyl diisocyanate (MDI) | High hydrogen bonding index, distinct phase separation, and high tensile strength. mdpi.comresearchgate.net | Elastomers, Structural Components |
| High-Adhesion Polyurethane | Dicyclohexylmethane-4,4′-diisocyanate (HMDI) | Excellent lap shear strength and scratch healing ability. mdpi.comresearchgate.net | Adhesives, Coatings |
| Bio-based Polyurethane Thermosets | Lignin-derived bisguaiacol diisocyanate (BGI) | Potential bio-based substitute for petrochemical-based MDI. chemrxiv.org | Greener plastics and resins |
| Functionalized Nanoparticles for 3D Printing | (3-isocyanatopropyl)-triethoxysilane (IPTS) as a bridge | Improved dispersion of nanoparticles, enhanced mechanical properties of UV-cured nanocomposites, and reduced migration of photoinitiators. nih.gov | Stereolithographic 3D Printing |
| Covalent Organic Frameworks (COFs) | Hexamethylene diisocyanate (HMDI) | Tunable surface charge and surface area. mdpi.com | Removal of dyes from aqueous media |
Integration with Machine Learning and Artificial Intelligence for Accelerated Discovery
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research, including the study of isocyanates. mdpi.commdpi.com These powerful computational tools can accelerate the discovery and optimization of new materials and reactions by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers. mdpi.compatsnap.com
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The future of research on this compound will increasingly rely on a multidisciplinary approach, bridging the gap between organic chemistry and materials science. patsnap.comresearch.com Organic chemists will continue to explore the fundamental reactivity of the isocyanate group and develop novel synthetic methods, while materials scientists will leverage this knowledge to create new polymers and composites with advanced functionalities. patsnap.commdpi.comresearch.com
This collaborative effort is essential for translating fundamental chemical discoveries into practical applications. For instance, the development of bio-based polyurethanes requires expertise in both the organic synthesis of bio-derived isocyanates and the characterization of the resulting polymer properties. chemrxiv.orgrsc.org Similarly, the design of "smart" materials, such as self-healing polymers or responsive coatings, necessitates a deep understanding of both the molecular-level interactions and the macroscopic material behavior. patsnap.commdpi.com The synergy between these disciplines will be a driving force in unlocking the full potential of this compound and related compounds in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
